molecular formula C21H22ClN3O3S B12167770 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide

Cat. No.: B12167770
M. Wt: 431.9 g/mol
InChI Key: OPWCYBZGWXLJCS-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is a piperidine-based carboxamide featuring a 4-chlorophenylsulfonyl group and a 1-methylindol-4-yl substituent. This compound shares structural motifs with kinase inhibitors, antimicrobial agents, and enzyme modulators, making it a subject of interest in medicinal chemistry. Its core structure allows for diverse interactions with biological targets, influenced by electronic and steric effects from substituents .

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1-methylindol-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H22ClN3O3S/c1-24-12-11-18-19(3-2-4-20(18)24)23-21(26)15-9-13-25(14-10-15)29(27,28)17-7-5-16(22)6-8-17/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,23,26)

InChI Key

OPWCYBZGWXLJCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

A study conducted on various cancer cell lines demonstrated that 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide significantly reduced cell viability in a dose-dependent manner. The compound was shown to target specific signaling pathways involved in cell proliferation and survival.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Inhibition of PI3K/Akt pathway
HeLa (Cervical)12Modulation of cell cycle regulators

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease

In vitro studies showed that treatment with this compound reduced oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer’s disease.

Treatment DurationConcentration (µM)Outcome
24 hours20Reduced ROS levels by 30%
48 hours10Increased neuronal survival by 25%

Modulation of Signaling Pathways

The compound modulates several key signaling pathways associated with cancer and neurodegeneration:

  • PI3K/Akt Pathway : Inhibition leads to decreased cell survival in cancer cells.
  • MAPK Pathway : Activation contributes to neuroprotection by reducing apoptosis.

Interaction with Receptors

Research suggests that this compound interacts with various receptors involved in neurotransmission and cellular signaling, including NMDA receptors, which play a crucial role in neuroplasticity and memory function.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Sulfonyl and Amide Groups

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 433699-34-4)
  • Structural Difference : The sulfonyl group has a 4-methylphenyl substituent instead of 4-chlorophenyl, and the amide nitrogen is linked to a phenethyl group.
  • The phenethyl chain increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
N-(1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl)-4-morpholinecarboxamide (CAS 478047-65-3)
  • Structural Difference : The indole moiety is replaced by a morpholine ring.
  • Impact : Morpholine introduces a polar oxygen atom, improving solubility and hydrogen-bonding capacity. This modification may shift target selectivity toward enzymes requiring polar interactions, such as proteases or kinases .
1-[(4-Methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide (CAS 1630904-11-8)
  • Structural Difference : The 4-chlorophenylsulfonyl group is replaced with 4-methoxyphenylsulfonyl.
  • This may lower inhibitory potency against targets sensitive to electron-withdrawing substituents .

Heterocyclic Modifications

1-[(4-Chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide (CAS 1374527-42-0)
  • Structural Difference : The indole is connected via a 2-ethyl linker rather than directly attached.
  • However, this may reduce binding entropy due to increased rotational freedom .
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide (CAS 923397-84-6)
  • Structural Difference : The indole is replaced by a benzimidazole-phenyl group.

Pharmacological and Physicochemical Properties

Compound (CAS) Molecular Weight Key Substituents LogP* (Predicted) Target Relevance
Target Compound (Not Specified) ~446 4-ClPhSO₂, 1-MeIndole-4-yl 3.8 Kinase inhibition, Antimicrobial
433699-34-4 370.5 4-MePhSO₂, Phenethyl 4.2 Enzyme modulation
478047-65-3 495.0 4-ClPhSO₂, Morpholine 2.5 Protease inhibition
1374527-42-0 446.0 4-ClPhSO₂, Indol-1-yl-ethyl 3.5 Receptor antagonism
923397-84-6 495.0 4-ClPhSO₂, Benzimidazole-phenyl 4.1 DNA intercalation

*LogP values estimated using fragment-based methods.

Biological Activity

1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. The molecular formula is C19H22ClN3O5S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound features a piperidine ring and a sulfonamide group, which are significant for its pharmacological properties.

Antibacterial Activity

Research has shown that compounds containing the sulfonamide moiety, like 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide, exhibit antibacterial properties . In studies evaluating various synthesized derivatives, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity . Specifically, it demonstrated significant inhibition of acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's . The IC50 values for various derivatives indicate strong potential as enzyme inhibitors, with some compounds achieving IC50 values as low as 2.14 µM .

Anticancer Potential

In the context of cancer research, compounds similar to 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide have been identified as anticancer agents . The structural features of these compounds allow them to act as tubulin inhibitors, disrupting mitotic processes in cancer cells. For instance, related piperidine derivatives have shown promising results in antiproliferative assays against prostate cancer cell lines with IC50 values around 120 nM .

Binding Affinity Studies

Bovine Serum Albumin (BSA) binding studies have been conducted to assess the pharmacokinetic properties of the compound. These studies are crucial as they provide insight into how well the compound can be transported in the bloodstream and its potential bioavailability .

Structure-Activity Relationship (SAR)

The biological activity of 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide can be attributed to its unique structural components:

Structural FeatureDescription
Piperidine Ring Contributes to the compound's ability to interact with biological targets.
Sulfonamide Group Enhances antibacterial and enzyme inhibitory activities.
Chlorophenyl Moiety May influence binding affinity and selectivity towards specific enzymes.

Case Studies

Several studies have documented the synthesis and evaluation of similar piperidine derivatives:

  • Antibacterial Screening : A series of compounds were synthesized and tested against various bacterial strains. Compounds with the sulfonamide group exhibited enhanced activity compared to those without it .
  • Enzyme Inhibition Analysis : Inhibitory effects on AChE were noted across multiple synthesized derivatives, indicating a promising avenue for further research into neuroprotective agents .
  • Antiproliferative Studies : Compounds were tested against prostate cancer cell lines, revealing significant antiproliferative effects linked to their ability to inhibit tubulin polymerization .

Q & A

Q. Advanced

  • Salt Formation: Convert the free base to a hydrochloride or citrate salt to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esterification of the carboxamide) for improved bioavailability .
  • Co-Solvent Systems: Use PEG or cyclodextrin-based formulations in preclinical studies .

How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

Q. Advanced

  • Ring Modifications: Replace piperidine with azetidine or morpholine to alter steric and electronic properties .
  • Substituent Screening: Systematic variation of the indole’s methyl group or sulfonyl-linked aryl groups to optimize target affinity .
  • Metabolic Profiling: Identify metabolic hotspots (e.g., sulfonyl group oxidation) and introduce blocking substituents (e.g., fluorine) .

What crystallographic data are available for related compounds, and how can they guide research?

Q. Advanced

  • Crystal Structures: and provide X-ray data for analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, revealing chair conformations of the piperidine ring and hydrogen-bonding patterns .
  • Application: Use these to model the target compound’s 3D structure, predict intermolecular interactions, and design co-crystallization experiments with biological targets .

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